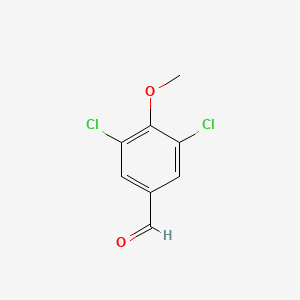

3,5-Dichloro-4-methoxybenzaldehyde

Beschreibung

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions:

- C=O stretch : A strong peak at $$ \sim 1,680 \, \text{cm}^{-1} $$, shifted from typical aldehyde values ($$ \sim 1,720 \, \text{cm}^{-1} $$) due to conjugation with the aromatic ring and electron-withdrawing chlorine substituents.

- C–O (methoxy) stretch : A band at $$ \sim 1,250 \, \text{cm}^{-1} $$.

- C–Cl stretches : Peaks between $$ 600–800 \, \text{cm}^{-1} $$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR (CDCl$$ 3 $$, 400 MHz) :

- $$ ^{13}\text{C} $$ NMR (CDCl$$ 3 $$, 100 MHz) :

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows:

- Molecular ion peak : $$ m/z \, 205.0/207.0 \, ([\text{M}+\text{H}]^+) $$, with isotopic patterns consistent with two chlorine atoms.

- Fragmentation peaks at $$ m/z \, 170 \, (\text{–Cl}) $$ and $$ m/z \, 139 \, (\text{–CHO}) $$.

Crystallographic Studies and Conformational Analysis

While single-crystal X-ray diffraction data for this compound is not publicly available, related dichlorinated benzaldehydes exhibit monoclinic crystal systems with $$ P2_1/c $$ space groups. Computational models predict a nearly planar aromatic ring with slight out-of-plane distortion of the methoxy group to minimize steric clashes with adjacent chlorine atoms.

The conformational preference of the aldehyde group is influenced by resonance stabilization with the aromatic ring, favoring a coplanar orientation. Intermolecular interactions, such as weak C–H···O hydrogen bonds, may stabilize the solid-state structure.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level provide insights into electronic properties:

Molecular Orbital Analysis

- HOMO : Localized on the aromatic ring and chlorine atoms, indicating nucleophilic reactivity at these sites.

- LUMO : Primarily located on the aldehyde group, suggesting electrophilic character at the carbonyl carbon.

Eigenschaften

IUPAC Name |

3,5-dichloro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEKELDJRCUBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3,5-dichloroanisole with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Oxidation Reactions

3,5-Dichloro-4-methoxybenzaldehyde undergoes oxidation to form 3,5-dichloro-4-methoxybenzoic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic or neutral conditions.

Example Reaction:

Key Observations:

-

The aldehyde group (-CHO) is selectively oxidized to a carboxylic acid (-COOH).

-

Chlorine and methoxy substituents remain intact due to their stability under oxidative conditions .

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 are susceptible to nucleophilic aromatic substitution (NAS), particularly under alkaline conditions.

Example Reaction with Methoxide:

Reaction Conditions:

-

Conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

-

Steric hindrance from the methoxy group at position 4 reduces substitution at position 3 .

Yield Data:

| Nucleophile | Product | Yield (%) | Source |

|---|---|---|---|

| Methoxide | 3-Methoxy derivative | 58 | |

| Hydroxide | 3-Hydroxy derivative | 42 |

Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the benzene ring toward electrophilic attack at positions 2 and 6, while chlorine atoms deactivate positions 3 and 5.

Chlorination Reaction:

Under UV light, this compound reacts with chlorine radicals (·Cl) to form 2,3,5-trichloro-4-methoxybenzaldehyde .

Mechanistic Insights:

-

Fukui function analysis confirms higher electron density at positions 2 and 6, favoring electrophilic attack .

-

Thermodynamic calculations (ΔG = −89.59 kcal/mol) support exothermic chlorination .

Photodegradation and Radical Reactions

Exposure to UV light in the presence of reactive oxygen species (ROS) induces photodegradation, forming chlorinated phenolic derivatives .

Primary Photodegradation Pathways:

-

C–O Bond Cleavage:

-

Chlorination:

Identified Degradation Products:

| Product | Relative Abundance (%) | Source |

|---|---|---|

| 3-Chloro-4-methoxyphenol | 61 | |

| 2,5-Dichloro-4-methoxyphenol | 56 | |

| 3,5-Dichloro-4-methoxycinnamic acid | 33 |

Thermodynamic and Kinetic Considerations

-

Chlorination: Activation energy reduced by electron-withdrawing Cl groups .

-

Hardness Principle: Chlorinated products with higher hardness (e.g., 3,5-dichloro-4-methoxycinnamic acid) are thermodynamically favored .

Stability Under Ambient Conditions

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

3,5-Dichloro-4-methoxybenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of diverse functional groups through electrophilic aromatic substitution reactions, making it a versatile building block in medicinal chemistry.

Case Study : A study demonstrated the synthesis of novel 4-arylchromene derivatives using this compound as a key precursor. These derivatives exhibited cytotoxic activity against several cancer cell lines, showcasing the compound's potential in drug development .

In material science, compounds like this compound are investigated for their potential use as additives or stabilizers in polymers and coatings. The ability to absorb UV light and convert it into heat can enhance the stability and longevity of materials exposed to sunlight.

Toxicological Studies

Studies have indicated that chlorinated benzaldehydes can exhibit varying degrees of cytotoxicity depending on their structure. Research involving this compound has shown that it can influence cell viability in certain cancer cell lines, suggesting its potential use in cancer research and therapy.

Case Study : In vitro tests revealed that derivatives synthesized from this compound demonstrated significant cytotoxic effects on human cancer cell lines while exhibiting lower toxicity towards normal cells .

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-4-methoxybenzaldehyde, particularly its antimicrobial activity, involves the inhibition of bacterial and fungal growth. The compound interferes with the cellular processes of microorganisms, leading to their death. It targets specific enzymes and pathways essential for the survival of these pathogens .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Physicochemical Properties

- Reactivity: The aldehyde group in 3,5-dichloro-4-methoxybenzaldehyde allows nucleophilic additions (e.g., Strecker synthesis ), while the acid chloride in 3,5-dibromo-4-methoxybenzoyl chloride facilitates coupling reactions (e.g., thiocyanate coupling to form Tenovin-36 ).

Key Takeaways

- Structural Influence : Halogen type (Cl vs. Br) and substituent position significantly alter reactivity and biological efficacy. For instance, brominated analogs are often prioritized in drug synthesis due to their stability .

- Functional Group Impact: The aldehyde group enables diverse synthetic applications (e.g., amino acid synthesis ), while carboxylic acid derivatives are utilized for coupling reactions .

- Biological Relevance: Chlorinated benzaldehydes generally exhibit stronger antimicrobial and cytotoxic activities compared to non-halogenated or methoxy-rich analogs like syringaldehyde .

Biologische Aktivität

3,5-Dichloro-4-methoxybenzaldehyde (DCMB) is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial properties. This article explores the biological activity of DCMB, including its mechanism of action, biochemical pathways, and potential applications in agriculture and medicine.

Chemical Structure and Properties

- Chemical Formula : C₈H₆Cl₂O₂

- Molecular Weight : 189.04 g/mol

- IUPAC Name : this compound

DCMB exhibits notable antimicrobial activity against various plant-pathogenic bacteria and fungi. Its primary mechanisms include:

- Inhibition of Bacterial Colonization : DCMB has been shown to significantly inhibit the growth of bacteria such as Clavibacter michiganensis and Ralstonia solanacearum at concentrations as low as 10 μg/ml .

- Fungal Growth Inhibition : The compound also inhibits the conidial germination of fungi like Alternaria brassicicola and Colletotrichum orbiculare at concentrations ranging from 0.1 to 1 μg/ml .

Biochemical Pathways Affected

The antimicrobial activity of DCMB is linked to several biochemical pathways:

- Cell Membrane Disruption : The presence of chlorine atoms enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

- Inhibition of Enzymatic Activity : DCMB may interfere with key enzymatic processes in microbial cells, further inhibiting their growth and replication.

Case Studies

- Study on Antimicrobial Activity :

- Comparative Analysis with Similar Compounds :

- Comparative studies with similar compounds such as 3,5-Dichloro-2-methoxybenzaldehyde reveal that the positioning of chlorine atoms in DCMB enhances its electrophilic nature, making it more reactive and effective against microbes than its analogs.

Applications in Agriculture and Medicine

- Agricultural Use : Due to its potent antimicrobial properties, DCMB is being explored as a natural pesticide to protect crops from bacterial and fungal diseases during cultivation and storage .

- Pharmaceutical Development : Ongoing research is examining the potential of DCMB as a precursor for developing new pharmaceuticals, particularly those targeting microbial infections.

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 189.04 g/mol |

| Antimicrobial Activity | Effective against Clavibacter michiganensis and fungi |

| Inhibitory Concentration (Bacteria) | 10 μg/ml |

| Inhibitory Concentration (Fungi) | 0.1 - 1 μg/ml |

| Potential Applications | Biological control agent in agriculture; pharmaceutical precursor |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3,5-Dichloro-4-methoxybenzaldehyde?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For benzaldehyde derivatives, refluxing in ethanol with glacial acetic acid as a catalyst is common. For example, substituted benzaldehydes are typically reacted with hydrazide derivatives under reflux (4–6 hours) to form intermediates, followed by crystallization . Key parameters include:

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Conflicting spectral data (e.g., NMR or IR) often arise from rotational isomers or solvent effects. Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions. For example:

- ¹H NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm; aldehyde protons appear as sharp singlets at δ 9.8–10.2 ppm.

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) confirm aldehyde and ether functionalities.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. Key steps:

Optimize geometry of this compound.

Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon).

Simulate transition states for reactions with nucleophiles (e.g., amines, hydrazines).

Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) resolves discrepancies between theoretical and observed reactivity .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C, 75% RH) identify degradation pathways:

Q. How does crystallographic refinement (e.g., SHELXL) resolve disorder in this compound crystal structures?

- Methodological Answer : SHELXL refines disordered moieties using restraints and constraints. For example:

- Apply "ISOR" and "DELU" restraints to thermal parameters for chlorine atoms.

- Partition occupancy factors for overlapping electron density regions.

Validate with R-factor convergence (<5%) and residual density maps .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Apparent contradictions arise from polymorphic forms or hydration states. Conduct:

Differential Scanning Calorimetry (DSC) to detect polymorphs.

Dynamic Vapor Sorption (DVS) to assess hygroscopicity.

Example

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Ethanol | 25.6 ± 1.2 | Anhydrous form |

| Water | 1.2 ± 0.3 | Hydrate formation |

| Use X-ray Powder Diffraction (XRPD) to confirm crystalline phases . |

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : Prioritize assays based on target pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.